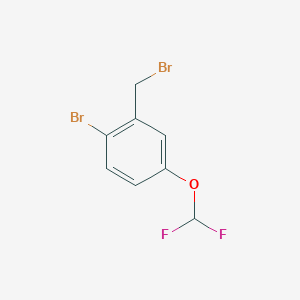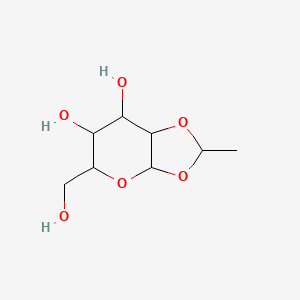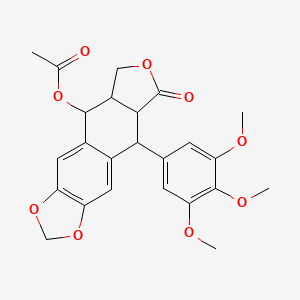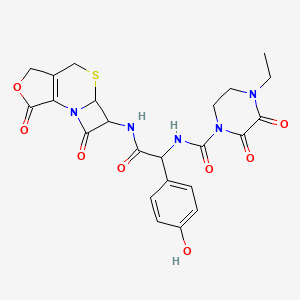![molecular formula C26H40BF4P2Rh- B12325874 (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B12325874.png)
(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate is a complex organometallic compound. It features a rhodium center coordinated to a cyclooctadiene ligand and a chiral phospholane ligand. This compound is of significant interest in the field of catalysis due to its unique structural and electronic properties.
Métodos De Preparación
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate typically involves the coordination of rhodium with the cyclooctadiene and phospholane ligands. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the rhodium center. Industrial production methods may involve the use of high-pressure reactors and specialized purification techniques to ensure the purity and stability of the compound.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized, leading to changes in its coordination environment.
Reduction: Reduction reactions can regenerate the active rhodium species from its oxidized form.
Substitution: Ligand substitution reactions can occur, where the cyclooctadiene or phospholane ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Medicine: Research is ongoing to investigate its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of fine chemicals and specialty materials due to its efficient catalytic activity.
Mecanismo De Acción
The mechanism by which this compound exerts its catalytic effects involves the coordination of substrates to the rhodium center, followed by activation and transformation of the substrates through various catalytic cycles. The molecular targets include unsaturated hydrocarbons, carbonyl compounds, and other reactive intermediates. The pathways involved often include oxidative addition, migratory insertion, and reductive elimination steps.
Comparación Con Compuestos Similares
Similar compounds include other rhodium-based catalysts with different ligands, such as:
Rhodium(I) chloride dimer: A common precursor for various rhodium catalysts.
Rhodium(I) carbonyl chloride: Used in hydroformylation reactions.
Rhodium(I) bis(1,5-cyclooctadiene): Another rhodium complex with cyclooctadiene ligands. The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate lies in its chiral phospholane ligand, which imparts enantioselectivity to its catalytic reactions, making it particularly valuable in asymmetric synthesis.
Propiedades
Fórmula molecular |
C26H40BF4P2Rh- |
|---|---|
Peso molecular |
604.3 g/mol |
Nombre IUPAC |
(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C18H28P2.C8H12.BF4.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t13-,14-,15-,16-;;;/m0.../s1 |
Clave InChI |
ZUMNNKGIZSDCBZ-KZOFNLLLSA-N |
SMILES isomérico |
[B-](F)(F)(F)F.C[C@@H]1P([C@H](CC1)C)C2=CC=CC=C2P3[C@H](CC[C@@H]3C)C.C1/C=C\CC/C=C\C1.[Rh] |
SMILES canónico |
[B-](F)(F)(F)F.CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


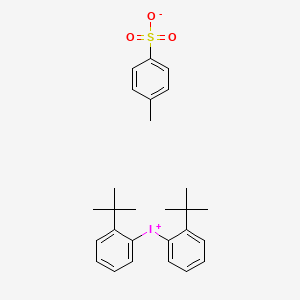
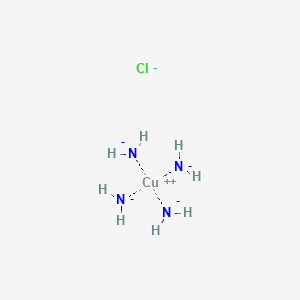
![4-[4-[6-Amino-5-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-3-pyridinyl]-1H-pyrazol-1-yl]-2-piperidinone](/img/structure/B12325810.png)
![Methyl 2-[2-acetyloxy-4-formyl-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B12325815.png)
![{[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-EN-2-YL]methyl}({2'-iodo-[1,1'-biphenyl]-4-YL}methyl)dimethylazanium iodide](/img/structure/B12325832.png)

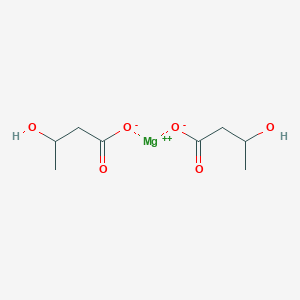
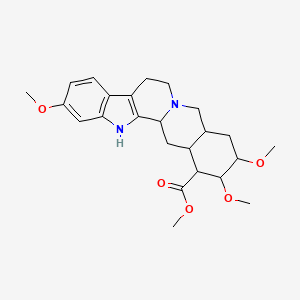
![Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)-](/img/structure/B12325864.png)
![thiophene,3-Chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide,trans-(8ci)](/img/structure/B12325870.png)
